(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)20-10-9-15(12-20)19(3)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3/t15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIADQKRZMNJGAG-CVEARBPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@H](C1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine ring serves as the structural backbone of the target compound. Cyclization reactions are typically employed, with 1,4-diaminobutane derivatives or γ-amino ketones as precursors. A common approach involves the intramolecular cyclization of N-protected δ-amino ketones under acidic or basic conditions. For example:
Reaction yields for this step range from 65–80% , depending on the protecting group (e.g., Boc, Cbz) and solvent system.
Table 1: Cyclization Methods for Pyrrolidine Synthesis
| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-Boc-δ-amino ketone | HCl | THF | 80 | 78 |
| N-Cbz-δ-amino ketone | H2SO4 | Toluene | 110 | 65 |
| Free δ-amino ketone | PTSA | MeOH | 60 | 72 |
Introduction of Benzyl-Methyl-Amino Group
The benzyl-methyl-amino substituent is introduced via nucleophilic substitution or reductive amination . Using 3-aminopyrrolidine as the starting material, benzyl-methyl-amine is coupled via a two-step process:
Steric hindrance from the methyl group necessitates longer reaction times (12–18 hours) compared to ethyl analogues.
Coupling with Amino-Methyl-Butanone Moiety
Amide Bond Formation
The final step involves coupling the pyrrolidine intermediate with (S)-2-amino-3-methylbutan-1-one . Carbodiimide-mediated coupling (e.g., EDC/HOBt) is preferred for its mild conditions and high stereochemical fidelity:
Table 2: Coupling Reagent Comparison
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25 | 82 | 98 |
| DCC/DMAP | THF | 0 | 75 | 95 |
| HATU/DIEA | DMF | -10 | 88 | 97 |
EDC/HOBt in dichloromethane (DCM) provides optimal balance between yield (82% ) and enantiomeric excess (>99% ee ).
Chirality Control
The (R)-configuration at the pyrrolidine C3 position is achieved via chiral resolution or asymmetric synthesis :
-
Chiral Resolution : Diastereomeric salts formed with L-tartaric acid separate enantiomers with 90–95% ee .
-
Asymmetric Catalysis : Rhodium-catalyzed hydrogenation of enamines yields the (R)-isomer with 93% ee (substrate/catalyst ratio = 100:1).
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for the methylation and benzylation steps. Key advantages include:
Green Chemistry Approaches
-
Solvent Recycling : DCM and THF are recovered via distillation (90% efficiency).
-
Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) are filtered and reused for 5 cycles without yield loss.
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, Na2Cr2O7
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Benzyl chloride, methylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally analogous molecules, focusing on substituent variations, pharmacological activity, and molecular properties.
Table 1: Structural Comparison of Pyrrolidine-Based Analogues
Key Observations :
Substituent Position and Size: The position of the benzyl-methyl-amino group on the pyrrolidine ring (e.g., 3-position in the target vs. 2-position in ) significantly alters steric and electronic properties. For example, substitution at position 3 may enhance binding to targets requiring deeper hydrophobic pockets .
Ring System Variations :
- Replacement of pyrrolidine with piperidine (as in ) introduces a six-membered ring, altering conformational flexibility and hydrogen-bonding capacity. Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to increased basicity .
Table 2: Pharmacological and Physicochemical Data
*Data from molecular docking studies in .
Key Pharmacological Insights :
- Anticonvulsant Activity : The isopropyl-substituted analogue showed the highest potency (ED₅₀ = 15.2 mg/kg), likely due to enhanced lipophilicity and receptor binding .
- Receptor Selectivity : Cyclopropyl-substituted demonstrated stronger binding to NMDA receptors (Ki = 85 nM), suggesting substituent-dependent target specificity .
Implications for Drug Design
- Structure-Activity Relationship (SAR): Methyl groups on the benzyl-amino moiety (target compound) balance lipophilicity and solubility, making it a promising lead for CNS-targeted drugs. Bulkier substituents (e.g., cyclopropyl) improve receptor affinity but may limit bioavailability .
Computational Insights :
- Molecular docking studies (e.g., ) highlight the importance of the benzyl group in π-π stacking interactions with aromatic residues in receptor binding pockets.
Biological Activity
(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one, also known by its CAS number 1355789-17-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a pyrrolidine ring, which is often associated with various biological activities, including neuroactive properties.
Antimicrobial Activity
Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro tests have shown that certain pyrrolidine derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of Minimum Inhibitory Concentration (MIC) values.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 75 |
| Compound B | E. coli | <125 |
| Compound C | Pseudomonas aeruginosa | 150 |
These findings suggest that the presence of specific substituents on the pyrrolidine ring can enhance antibacterial activity, making such compounds promising candidates for further development in treating bacterial infections .
Neuroactive Properties
The compound's structure indicates potential neuroactive properties. Pyrrolidine derivatives are known for their interactions with neurotransmitter systems. For example, studies have shown that modifications in the pyrrolidine structure can lead to increased affinity for neuropeptide receptors, which play crucial roles in pain modulation and anxiety .
In research involving high-throughput screening of neuropeptide FF receptor antagonists, it was found that certain modifications to the pyrrolidine backbone significantly enhanced receptor selectivity and potency . This suggests that this compound might also exhibit similar neuropharmacological effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrrolidine derivatives, including this compound, revealed significant antibacterial activity against both Staphylococcus aureus and Escherichia coli. The study highlighted that the compound had an MIC of 100 µg/mL against E. coli, indicating moderate efficacy compared to standard antibiotics .
Case Study 2: Neuropharmacological Effects
In a separate investigation into neuroactive compounds, this compound was evaluated for its effects on anxiety-related behaviors in rodent models. The results suggested that the compound exhibited anxiolytic effects at certain dosages, supporting its potential as a therapeutic agent for anxiety disorders .
Q & A
Q. How does the compound’s stability vary under different storage conditions?
- Degradation studies : Accelerated stability testing (40°C/75% RH) shows <5% decomposition over 6 months when stored in amber vials under N. Photodegradation is mitigated by avoiding UV light .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
